molecular formula C20H18O4 B12434665 1-(7-Hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

1-(7-Hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12434665
M. Wt: 322.4 g/mol
InChI Key: LYPURLGLYLCBSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bavachromene can be synthesized through the extraction of Psoralea corylifolia seeds. The process involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound . The seeds are typically subjected to ethanol extraction, followed by chromatographic separation to obtain bavachromene in its pure form .

Industrial Production Methods: Industrial production of bavachromene involves large-scale extraction from Psoralea corylifolia seeds. The process includes drying and grinding the seeds, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to yield bavachromene .

Chemical Reactions Analysis

Types of Reactions: Bavachromene undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in reactions with common reagents such as nitric oxide and prostaglandin E2 .

Common Reagents and Conditions:

    Oxidation: Bavachromene can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various derivatives of bavachromene, such as hydroxylated or halogenated compounds .

Properties

IUPAC Name

1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)10-9-14-11-16(18(23)12-19(14)24-20)17(22)8-5-13-3-6-15(21)7-4-13/h3-12,21,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPURLGLYLCBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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